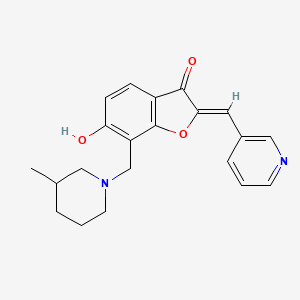

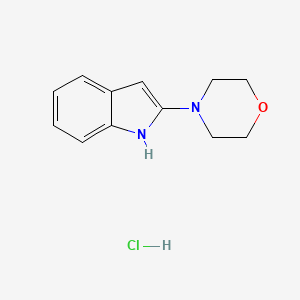

4-(Morpholin-4-yl)oxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

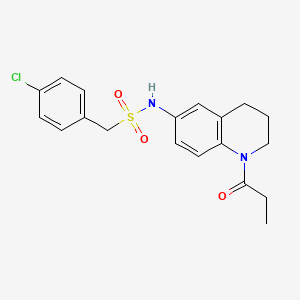

4-(Morpholin-4-yl)oxolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic ether that contains a morpholine ring and a hydroxyl group. This compound has been synthesized using various methods, including catalytic hydrogenation and ring-opening reactions. Its mechanism of action involves its ability to act as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization 4-(Morpholin-4-yl)oxolan-3-ol and its derivatives are synthesized for various applications, including biological activities. For instance, a derivative synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was characterized by NMR, IR, and Mass spectral studies. This compound exhibited significant anti-TB and antimicrobial activities, showcasing its potential in medicinal chemistry (Mamatha S.V et al., 2019).

Pharmacophores for PI3K-AKT-mTOR Pathway Inhibition Another research highlighted the role of morpholine derivatives as privileged pharmacophores for PI3K and PIKKs inhibition. The study explored non-nitrogen containing morpholine isosteres, demonstrating their application in potent selective dual inhibitors of mTORC1 and mTORC2, thus underscoring the chemical versatility and therapeutic potential of morpholine derivatives (H. Hobbs et al., 2019).

Medicinal Chemistry Applications Morpholines are extensively utilized in medicinal and organic chemistry due to their catalytic, auxiliary, biologically active substance roles, and as building blocks for drug synthesis. Their incorporation into compounds has been linked with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, highlighting their significance in the development of new therapeutic agents (V. Palchikov, 2013).

Chemical Properties and Industrial Importance The chemical manipulations on morpholine-based molecules through structure-activity relationship strategy have developed many candidates of therapeutic significance. Morpholine’s feasible physicochemical properties, such as polarity and solubility, along with its low cost and wide availability, make it a suitable candidate for the synthesis of potent drugs, demonstrating its great industrial importance (Kumar Rupak et al., 2016).

Synthetic and Structural Insights Studies have also focused on the synthesis of morpholine derivatives and their incorporation into drugs. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration was developed, showcasing the utility of morpholine derivatives in enhancing the pharmacokinetic profiles of therapeutic agents (T. Harrison et al., 2001).

Eigenschaften

IUPAC Name |

4-morpholin-4-yloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLUMCDPBJOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

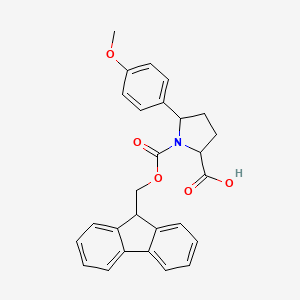

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)

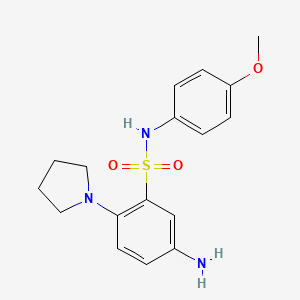

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)

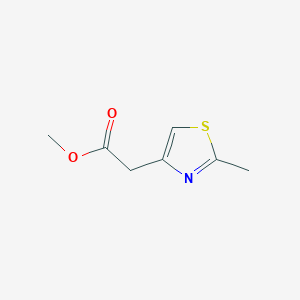

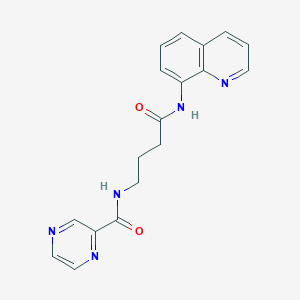

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)